4-(Bromomethyl)-3-fluorobenzonitrile
Overview
Description
Synthesis Analysis
- A Short and Efficient Synthesis of 3-{2-[2-(Bromomethyl)thiazol-4-yl]-ethynyl}-5-fluorobenzonitrile: An improved synthesis method using a new synthon for Sonogashira coupling provided the title compound with 56% overall yield from 4-bromo-2-formylthiazole (Gopinathan, Jin, & Rehder, 2009).
- Facile Synthesis of 2-bromo-3-fluorobenzonitrile: Developed a scalable synthesis via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation through various aryl boronic acids (Szumigala, Devine, Gauthier, & Volante, 2004).
Molecular Structure Analysis
- Structural, Computational, and In Silico Studies: A novel dimer of the compound was crystallized and studied using spectroscopic methods, computational simulations, and Hirshfeld surface analysis for understanding intra and inter-molecular interactions (Hegde et al., 2023).
Chemical Reactions and Properties
- Improved Synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene: Outlined a four-step reaction process, starting from p-xylene and involving radical bromination, to achieve a 30% overall yield (Song Yan-min, 2007).
Physical Properties Analysis
- Synthesis and Transition Temperatures of Ester Derivatives: Discussed the liquid-crystal transition temperatures of forty ester derivatives of 2-fluoro-4-hydroxybenzonitrile and 3-fluoro-4-hydroxybenzonitrile, noting the higher nematic-isotropic transition temperatures of novel F-substituted esters (Kelly & Schad, 1984).
Chemical Properties Analysis
- Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile: A study that involved experimental and theoretical investigations, including DFT computations, to understand vibrational and other molecular properties (Shajikumar & Raman, 2018).
- Energetic Study of Structural and Electronic Properties of Monofluorobenzonitriles: Reported on the thermodynamic, electronic, and UV-vis spectroscopic properties of various monofluorobenzonitriles, including 4-fluorobenzonitrile, providing insight into their electronic effects and thermodynamic properties (Ribeiro da Silva et al., 2012).
Scientific Research Applications
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Synthesis of Block Copolymers
- Field : Polymer Science
- Application : The compound is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method : The process involves reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . The compound 4-bromomethyl benzoyl chloride is obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
-
Preparation of Anti-HIV Agents
- Field : Medicinal Chemistry
- Application : Methyl 4-(bromomethyl)benzoate, a similar compound, is used in the preparation of potential anti-HIV agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these experiments were not provided in the source .
-
pH Indicator
- Field : Analytical Chemistry
- Application : Bromothymol blue, a compound with a similar bromomethyl group, is used as a pH indicator . It is mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
- Method : Bromothymol blue is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
-
Synthesis of Antihypertensive Agents
- Field : Medicinal Chemistry
- Application : 4-(Bromomethyl)benzoic acid, a similar compound, is used as an intermediate in the synthesis of eprosartan, which is used as an antihypertensive agent . It is also used in the preparation of 5,10,15,20-tetra (m-hydroxyphenyl)chlorin (temoporfin), which is a second generation photosensitizer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these experiments were not provided in the source .
-
Hypercrosslinked Porous Polymer Materials
- Field : Materials Science
- Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have experienced rapid growth due to their remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low cost reagents and mild operating conditions .
- Method : Judicious selection of monomers, appropriate length crosslinkers and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology .
- Results : The advent of these methodologies has prompted researchers to construct well-defined porous polymer networks with customized micromorphology and functionalities .
Safety And Hazards
properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZAIOGACKOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382462 | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-fluorobenzonitrile | |
CAS RN |
105942-09-4 | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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